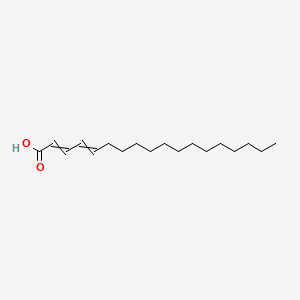

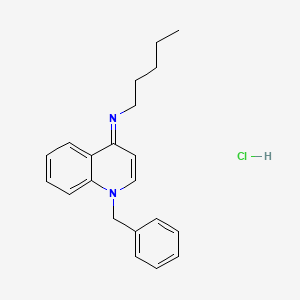

N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride

Overview

Description

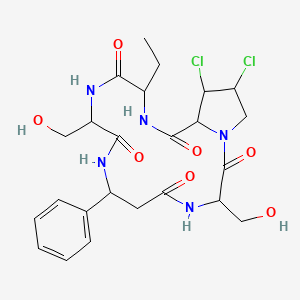

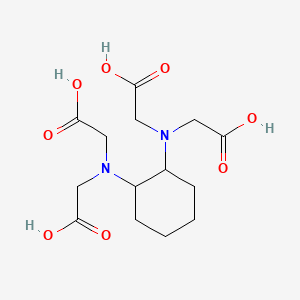

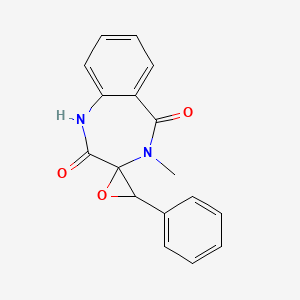

CP 339818 hydrochloride, also known as N-[1-(phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine hydrochloride, is a synthetic compound with the molecular formula C21H24N2 · HCl and a molecular weight of 340.89 g/mol . It is a potent blocker of voltage-gated potassium channels, specifically Kv1.3 and Kv1.4 .

Mechanism of Action

CP 339818 hydrochloride exerts its effects by blocking the Kv1.3 and Kv1.4 potassium channels . It preferentially binds to the C-type inactivated state of these channels, inhibiting their function and thereby affecting the membrane potential of neurons and T cells . This blockade leads to the suppression of T cell activation and modulation of neuronal excitability .

Biochemical Analysis

Biochemical Properties

CP 339818 HYDROCHLORIDE plays a significant role in biochemical reactions by blocking the Kv1.3 and Kv1.4 potassium channels. Kv1.3 is expressed in the brain and effector memory T (Tem) cells, while Kv1.4 is expressed in brain cells. Both channels are members of the Shaker family of voltage-gated potassium channels and are involved in setting the membrane potential of neurons. CP 339818 HYDROCHLORIDE inhibits these channels by binding to their C-type inactivated state, with an IC50 of approximately 200 nM for Kv1.3 and 300 nM for Kv1.4 . This inhibition affects the membrane potential and, consequently, the function of neurons and T cells.

Cellular Effects

CP 339818 HYDROCHLORIDE has profound effects on various cell types and cellular processes. In T cells, it suppresses activation by blocking Kv1.3 channels, which are up-regulated upon T cell activation and contribute to multiple immune processes and disorders . In neuronal cells, the inhibition of Kv1.4 channels by CP 339818 HYDROCHLORIDE affects the membrane potential and neuronal excitability . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by altering the ionic balance across the cell membrane.

Molecular Mechanism

The molecular mechanism of CP 339818 HYDROCHLORIDE involves its binding to the C-type inactivated state of Kv1.3 and Kv1.4 channels. This binding prevents the channels from returning to their active state, thereby inhibiting potassium ion flow through the membrane . The inhibition of Kv1.3 channels in T cells leads to suppression of T cell activation, while the inhibition of Kv1.4 channels in neurons affects neuronal excitability and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CP 339818 HYDROCHLORIDE have been observed to change over time. The compound is stable at 2-8°C and soluble in DMSO at concentrations greater than 10 mg/mL . Long-term studies have shown that CP 339818 HYDROCHLORIDE can maintain its inhibitory effects on Kv1.3 and Kv1.4 channels over extended periods, with no significant degradation observed

Dosage Effects in Animal Models

The effects of CP 339818 HYDROCHLORIDE vary with different dosages in animal models. At lower doses, the compound effectively inhibits Kv1.3 and Kv1.4 channels without causing significant toxicity . At higher doses, CP 339818 HYDROCHLORIDE can cause adverse effects, including potential toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe.

Metabolic Pathways

CP 339818 HYDROCHLORIDE is involved in metabolic pathways that include its interaction with enzymes and cofactors responsible for its biotransformation. The compound is metabolized primarily in the liver, where it undergoes enzymatic hydrolysis and other metabolic processes . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.

Transport and Distribution

Within cells and tissues, CP 339818 HYDROCHLORIDE is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within tissues are influenced by these interactions, which can affect its overall efficacy and potential for toxicity.

Subcellular Localization

CP 339818 HYDROCHLORIDE is localized within specific subcellular compartments, where it exerts its effects on Kv1.3 and Kv1.4 channels. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring that it reaches its intended sites of action . This subcellular localization is crucial for the compound’s activity and function, as it allows for precise modulation of potassium channel activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP 339818 hydrochloride involves the reaction of 1-(phenylmethyl)-4(1H)-quinolinylidene with 1-pentanamine in the presence of hydrochloric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of CP 339818 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistent quality and yield. The final product is usually obtained as a white to off-white powder with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

CP 339818 hydrochloride primarily undergoes substitution reactions due to the presence of the quinoline ring and the pentanamine moiety . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can modify the functional groups on the quinoline ring .

Scientific Research Applications

CP 339818 hydrochloride has several scientific research applications, particularly in the fields of immunology and neurobiology :

Immunology: It is used to study the role of Kv1.3 channels in T cell activation and immune responses.

Neurobiology: The compound is used to investigate the function of Kv1.4 channels in neurons.

Pharmacology: CP 339818 hydrochloride is employed in drug development studies to identify potential therapeutic agents targeting potassium channels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP 339818 hydrochloride is unique due to its high selectivity for Kv1.3 and Kv1.4 channels and its ability to preferentially bind to the C-type inactivated state of these channels . This selectivity makes it a valuable tool for studying the specific roles of these channels in immune and neuronal functions .

properties

IUPAC Name |

1-benzyl-N-pentylquinolin-4-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRISCAPZWLWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609671 | |

| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185855-91-8 | |

| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.